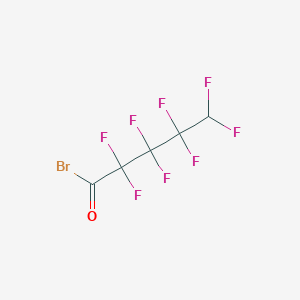

5H-Octafluoropentanoyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF8O/c6-1(15)3(9,10)5(13,14)4(11,12)2(7)8/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDUVTZKWYZNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379727 | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-69-2 | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5H-Octafluoropentanoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Acyl Halides in Modern Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity—make fluorinated building blocks highly sought after.[1] Among these, highly fluorinated acylating agents represent a class of reagents with significant potential for the introduction of perfluoroalkyl chains into a diverse range of molecules. This guide provides a comprehensive technical overview of 5H-Octafluoropentanoyl bromide (CAS Number: 376-69-2), a reactive intermediate poised for applications in pharmaceutical and materials science research. While specific literature on this compound is limited, this guide will extrapolate from the known chemistry of acyl halides and fluorinated compounds to provide a robust framework for its use.

Part 1: Core Physicochemical and Structural Properties

This compound, with the molecular formula C₅HBrF₈O, is a dense, corrosive liquid.[2] Its structure is characterized by a five-carbon chain where eight of the ten possible hydrogen atoms have been replaced by fluorine, terminating in a highly reactive acyl bromide functional group.

Structural and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 376-69-2 | [2][3][4] |

| Molecular Formula | C₅HBrF₈O | [2][4] |

| Molecular Weight | 308.95 g/mol | [2][4][5] |

| Synonyms | 2,2,3,3,4,4,5,5-Octafluoropentanoyl bromide, 5H-Octafluorovaleroyl bromide | [2][4][5] |

| Boiling Point | 101-103°C | [2] |

| Predicted Density | 1.867 ± 0.06 g/cm³ | [2] |

Predicted Spectroscopic Characteristics

-

¹H NMR: A single resonance, likely a triplet, would be expected for the terminal -CHF₂ proton, with coupling to the adjacent fluorine atoms. The chemical shift would be significantly downfield due to the influence of the electronegative fluorine atoms.

-

¹⁹F NMR: A complex spectrum with multiple resonances is expected, corresponding to the different fluorine environments along the alkyl chain.

-

¹³C NMR: Resonances for the five carbon atoms would be observed, with their chemical shifts and multiplicities influenced by fluorine coupling. The carbonyl carbon would appear at the downfield end of the spectrum.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl bromide would be prominent, typically in the region of 1750-1850 cm⁻¹. The presence of C-F bonds would be indicated by strong absorptions in the 1000-1400 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the bromine atom and cleavage of the carbon-carbon bonds.

Part 2: Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by two key features: the highly electrophilic acyl bromide group and the electron-withdrawing nature of the octafluorobutyl chain.

Nucleophilic Acyl Substitution: A Gateway to Fluorinated Derivatives

The primary mode of reactivity for this compound is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic, readily attacked by a wide range of nucleophiles. This provides a direct route to a variety of fluorinated compounds.

Caption: General workflow for nucleophilic acyl substitution.

Reaction with Alcohols: The reaction with alcohols will yield the corresponding 5H-octafluoropentanoate esters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HBr byproduct.

Reaction with Amines: Primary and secondary amines will react readily to form 5H-octafluoropentanoamides. As with alcoholysis, a base is often used to neutralize the HBr formed. In some cases, using an excess of the amine nucleophile can serve this purpose.

The strong electron-withdrawing effect of the fluorinated chain enhances the electrophilicity of the carbonyl carbon, making these reactions generally rapid. However, steric hindrance on the nucleophile may slow the reaction rate.

Part 3: Potential Applications in Research and Drug Development

While specific applications of this compound are not well-documented, its structure suggests several promising avenues for its use, particularly in medicinal chemistry and materials science.

A Building Block for Novel Pharmaceuticals

The introduction of fluorinated moieties is a well-established strategy for enhancing the pharmacological profile of drug candidates.[1] The 5H-octafluoropentanoyl group could be used to:

-

Increase Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the fluorinated chain resistant to metabolic degradation by cytochrome P450 enzymes.

-

Modulate Lipophilicity: The introduction of a fluorinated tail can significantly increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhance Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate.

This reagent could be particularly useful in the late-stage functionalization of complex molecules to rapidly generate analogues with altered properties for structure-activity relationship (SAR) studies.

Use in Peptide and Protein Modification

Acylating agents are widely used to modify peptides and proteins. While the high reactivity of acyl halides can be challenging to control in aqueous environments, the use of fluorinated acylating agents in organic media for peptide synthesis is an area of active research.[1][6][7] this compound could potentially be used to attach a fluorinated "tag" to a peptide, which could aid in its purification, enhance its stability, or alter its biological activity.

Part 4: Experimental Protocols and Handling

Extreme caution should be exercised when handling this compound. It is a corrosive substance that reacts with moisture.

General Protocol for Acylation of an Alcohol

-

To a solution of the alcohol in an anhydrous, aprotic solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon), add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 1.0 equivalent of this compound dropwise via syringe.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Step-by-step experimental workflow for acylation.

Part 5: Safety, Handling, and Storage

This compound is classified as a corrosive material.[2] It can cause severe skin burns and eye damage. It is also a lachrymator.

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. This compound is moisture-sensitive; handle under an inert atmosphere.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly reactive, fluorinated building block with considerable potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its ability to readily introduce an octafluoropentanoyl moiety makes it a valuable tool for modifying molecular properties such as metabolic stability and lipophilicity. While detailed research applications are yet to be widely published, the fundamental principles of acyl halide chemistry, coupled with the known benefits of fluorination, provide a strong basis for its exploration in innovative research and development programs. Due diligence in handling and safety is paramount when working with this corrosive and reactive compound.

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

- Carpino, L. A., et al. (1996). N-Acyl-N-alkoxycarbonyl-α,β-dehydro-α-amino acid esters and their use in peptide synthesis. U.S. Patent 5,567,823.

-

Akazome, M., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7654–7658. Available at: [Link]

-

Hartwig, J. F., et al. (2011). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Angewandte Chemie International Edition, 50(31), 7162-7167. Available at: [Link]

-

Hu, J., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Society Reviews, 52(1), 169-186. Available at: [Link]

-

Shen, Y., et al. (1998). Novel synthesis of perfluoroalkylated α,β-unsaturated bromoalkane-carboxylates and -carbonitriles. Journal of the Chemical Society, Perkin Transactions 1, (2), 347-350. Available at: [Link]

-

Ritter, T., et al. (2018). Rapid and Column-Free Syntheses of Acyl Fluorides and Peptides using Ex Situ Generated Thionyl Fluoride. Angewandte Chemie International Edition, 57(38), 12435-12439. Available at: [Link]

-

Fluoropharm. (n.d.). This compound. Retrieved from Fluoropharm website. Available at: [Link]

-

Chen, Q. Y., & Wu, S. W. (1992). The reaction of perfluoroalkanesulfonyl halides VII. Preparation and reactions of trifluoromethanesulfonyl bromide. Chinese Journal of Chemistry, 10(5), 458-463. Available at: [Link]

-

Chen, J. L., et al. (1987). Reactions of perfluoroalkanesulfonyl bromide. Journal of Fluorine Chemistry, 35(1), 21. Available at: [Link]

-

Huang, W. Y., et al. (1987). Reactions of perfluoroalkanesulfonyl bromide. Journal of Fluorine Chemistry, 35(1), 21. Available at: [Link]

-

Ramalingam, V., et al. (2025). Investigation of spectroscopic characterization, crystal structure, and antitumor activity of a novel 2ATP molecule. Journal of Molecular Structure, 140048. Available at: [Link]

-

Smith, J. D., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, 81(5), 744-747. Available at: [Link]

-

Arslan, M., et al. (2019). Hirshfeld Surface, Molecular Docking Study, Spectroscopic Characterization and NLO Profile of 2‐Methoxy‐4,6‐Diphenylnicotinonitrile. ChemistrySelect, 4(33), 9729-9740. Available at: [Link]

-

Kumar, S., et al. (2025). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Molecular Structure, 1319, 138679. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN]copper(II) bromide. Acta Crystallographica Section E: Crystallographic Communications, 78(9), 849-855. Available at: [Link]

Sources

- 1. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 376-69-2 [amp.chemicalbook.com]

- 3. 376-69-2 | this compound - Fluoropharm [fluoropharm.com]

- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]

- 7. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5H-Octafluoropentanoyl Bromide for Advanced Synthesis

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 376-69-2 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to 5H-Octafluoropentanoyl Bromide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Acyl Halides in Medicinal Chemistry

5H-Octafluoropentanoyl bromide is a highly reactive, fluorinated acyl bromide of significant interest to the fields of organic synthesis and medicinal chemistry. Its structure combines the high reactivity of an acyl bromide functional group with the unique physicochemical properties imparted by a polyfluorinated alkyl chain. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] As a reactive building block, this compound serves as an efficient reagent for introducing the 5H-octafluoropentanoyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, handling protocols, and its potential applications in the development of novel therapeutics.

Physicochemical and Structural Properties

This compound is a specialized chemical reagent valued for its ability to introduce a fluorinated carbon chain into other molecules. Its key identifying characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅HBrF₈O | [2] |

| Molecular Weight | 308.95 g/mol | [2][3] |

| CAS Number | 376-69-2 | [3] |

| Boiling Point | 101-103 °C | [2] |

| Predicted Density | 1.867 ± 0.06 g/cm³ | [2] |

| Synonyms | 5H-Octafluorovaleroyl bromide, 2,2,3,3,4,4,5,5-Octafluoropentanoyl bromide | [2][3] |

Synthesis of this compound: A Proposed Protocol

The proposed reaction proceeds via the conversion of 5H-Octafluoropentanoic acid to this compound.

Reaction Scheme:

3 HCF₂(CF₂)₃COOH + PBr₃ → 3 HCF₂(CF₂)₃COBr + H₃PO₃

Causality and Experimental Design:

The choice of phosphorus tribromide (PBr₃) as the brominating agent is deliberate. It is highly effective for converting carboxylic acids to acyl halides without requiring harsh conditions that could degrade the polyfluorinated chain. The reaction mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen on the phosphorus atom, followed by nucleophilic attack of the resulting bromide ion on the carbonyl carbon. This process is efficient and typically results in high yields. The reaction is best performed under anhydrous conditions to prevent the immediate hydrolysis of the highly reactive acyl bromide product back to the starting carboxylic acid.[5] An inert atmosphere (e.g., nitrogen or argon) is crucial to exclude moisture.

Step-by-Step Experimental Protocol:

-

Preparation: An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum is assembled and allowed to cool to room temperature under a stream of dry nitrogen.

-

Charging the Reactor: The flask is charged with 1.0 equivalent of 5H-Octafluoropentanoic acid.

-

Solvent Addition: Anhydrous dichloromethane is added to dissolve the starting material.

-

Cooling: The reaction vessel is cooled to 0 °C using an ice-water bath.

-

Reagent Addition: Phosphorus tribromide (PBr₃, approx. 0.4 equivalents) is added dropwise via syringe over 15-20 minutes. A slight exotherm may be observed.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them with methanol to form the methyl ester, and analyzing by GC-MS or by direct analysis of the reaction mixture using ¹⁹F NMR, observing the shift of the signals adjacent to the carbonyl group.

-

Purification: Upon completion, the crude product is isolated by fractional distillation under reduced pressure. The product, this compound, is collected based on its boiling point (101-103 °C at atmospheric pressure, adjust for vacuum).[2]

-

Storage: The purified product should be stored in a sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent decomposition.

Reactivity and Applications in Drug Discovery

Acyl bromides are powerful acylating agents, reacting readily with a wide variety of nucleophiles to form stable covalent bonds. This reactivity makes this compound an excellent tool for introducing the H(CF₂)₄CO- moiety.

General Reactivity Profile:

The primary utility of this compound is in nucleophilic acyl substitution reactions. It reacts with:

-

Alcohols (ROH): To form fluorinated esters.

-

Amines (RNH₂, R₂NH): To form fluorinated amides.

-

Water (H₂O): To hydrolyze back to the parent carboxylic acid. This underscores the need for anhydrous reaction conditions.

The presence of the electron-withdrawing fluorinated chain enhances the electrophilicity of the carbonyl carbon, making it even more susceptible to nucleophilic attack compared to non-fluorinated acyl bromides.

Strategic Value in Medicinal Chemistry:

The introduction of a 5H-octafluoropentanoyl group can significantly alter the properties of a parent molecule in ways that are beneficial for drug development:

-

Metabolic Stability: The C-F bond is exceptionally strong. Fluorination at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, increasing the drug's half-life.[6]

-

Lipophilicity and Permeability: Fluorinated segments can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral absorption.[6]

-

Binding Affinity: The highly polarized nature of the C-F bond can lead to favorable electrostatic interactions (e.g., dipole-dipole, halogen bonding) with protein targets, potentially increasing binding affinity and potency.[6][7]

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not published, its key NMR features can be predicted based on its structure and data for similar fluorinated compounds.

-

¹H NMR: A single signal, a triplet of triplets, is expected in the region of 6.0-6.5 ppm. This signal corresponds to the terminal -CHF₂ proton, split by the two adjacent fluorine atoms and the two fluorine atoms of the next CF₂ group.

-

¹⁹F NMR: This is the most informative technique for this molecule. Four distinct signals are expected, corresponding to the four different CF₂ environments, plus the signal for the terminal CHF₂ group. The signals for the CF₂ groups adjacent to the carbonyl and the CHF₂ group will be the most deshielded (downfield). The large chemical shift dispersion in ¹⁹F NMR would allow for clear resolution of these signals.[7]

-

¹³C NMR: Five signals for the carbon backbone are expected. The carbonyl carbon will be the most downfield. The other four carbons will show characteristic splitting patterns due to C-F coupling.

Safety, Handling, and Emergency Procedures

This compound is classified as a corrosive substance and requires careful handling in a controlled laboratory environment.[2]

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

Reacts violently with water, releasing corrosive hydrogen bromide gas.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.

-

Inert Atmosphere: Handle and store the compound under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from ambient moisture.

-

Incompatible Materials: Avoid contact with water, alcohols, bases, amines, and strong oxidizing agents.

Emergency Quenching Protocol:

In the event of a small spill or for the destruction of residual reagent, a controlled quenching procedure is mandatory. Acyl bromides can be safely neutralized by slow addition to a stirred, cooled solution of a nucleophile.

-

Preparation: Place a beaker containing a suitable quenching agent, such as isopropanol or a dilute solution of sodium bicarbonate, in an ice bath within a fume hood.

-

Slow Addition: Slowly and carefully add the this compound dropwise to the cooled, stirred quenching solution. Caution: The reaction is exothermic and will release hydrogen bromide gas.

-

Neutralization: Once the addition is complete, continue stirring for 30 minutes. If an acidic solution was used for quenching, slowly add a base (e.g., sodium bicarbonate) to neutralize the resulting acid.

-

Disposal: Dispose of the neutralized mixture in accordance with local, state, and federal regulations for chemical waste.

References

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. Available at: [Link]

-

Acyl Bromide Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

-

Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201-1229. Available at: [Link]

-

The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Available at: [Link]

-

19F NMR. University of California, Santa Barbara. Available at: [Link]

-

19F NMR Reference Standards. Available at: [Link]

-

19Flourine NMR. Available at: [Link]

-

Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024, January 23). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 5H-Octafluoropentanoyl Bromide

Introduction

5H-Octafluoropentanoyl bromide (C₅HBrF₈O) is a valuable fluorinated building block in organic synthesis. Its unique structure, featuring a partially fluorinated carbon chain terminating in a highly reactive acyl bromide functional group, makes it a strategic intermediate for the introduction of the 5H-octafluoropentanoyl moiety into a wide range of molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering field-proven insights into reaction mechanisms, experimental protocols, and strategic considerations for researchers in drug development and materials science.

The presence of the terminal hydrogen atom (5-H) offers a site for potential further functionalization, distinguishing it from its perfluorinated analogue. The acyl bromide group serves as a powerful electrophile, readily participating in nucleophilic acyl substitution reactions to form esters, amides, and ketones, making it a superior acylating agent compared to the corresponding carboxylic acid.

Part 1: Primary Synthetic Strategy: Direct Bromination of 5H-Octafluoropentanoic Acid

The most direct and widely applicable strategy for the synthesis of this compound is the conversion of its parent carboxylic acid, 5H-Octafluoropentanoic Acid. This transformation hinges on the replacement of the carboxylic hydroxyl group with a bromine atom.

Causality Behind Reagent Selection

While several reagents can effect this conversion, phosphorus tribromide (PBr₃) is a classic and highly effective choice. The rationale for its selection is rooted in its powerful oxophilicity (strong affinity for oxygen).

The reaction mechanism proceeds in two key stages[1][2]:

-

Activation of the Carboxylic Acid: The lone pair of electrons on the carboxylic hydroxyl oxygen attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated phosphite ester intermediate, converting the hydroxyl group into an excellent leaving group.

-

Nucleophilic Acyl Substitution: The bromide ion (Br⁻), displaced in the initial step or present from the PBr₃ reagent, then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This tetrahedral intermediate collapses, expelling the activated oxygen moiety as phosphorous acid (H₃PO₃) and yielding the final acyl bromide product.[1][3]

This method is generally preferred over using hydrobromic acid directly, as it avoids the harsh conditions and high temperatures that might promote side reactions with the fluorinated chain. It also proceeds without the risk of carbocation rearrangements.[2]

Workflow for Direct Bromination

Caption: Workflow for the synthesis of this compound via direct bromination.

Part 2: Detailed Experimental Protocol

This protocol is a self-validating system adapted from established procedures for the conversion of carboxylic acids to acyl bromides, such as those found in Organic Syntheses.[4][5]

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood by trained personnel.

-

Phosphorus tribromide (PBr₃) is highly corrosive, toxic, and reacts violently with water.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The apparatus must be equipped with a gas trap containing a sodium hydroxide or sodium bisulfite solution to neutralize the effluent gas.[5]

-

The product, this compound, is expected to be a lachrymator and corrosive. Handle with care.

Reagents & Equipment:

-

5H-Octafluoropentanoic Acid

-

Phosphorus Tribromide (PBr₃), freshly distilled

-

Dry, inert solvent (optional, e.g., dichloromethane)

-

Round-bottom flask, two-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

-

Inert gas supply (Nitrogen or Argon)

-

Gas trap

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a dry, two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly oven-dried to prevent hydrolysis of the PBr₃.[7] Connect the top of the condenser to a gas trap. Purge the entire system with an inert gas (N₂ or Ar).

-

Charging the Flask: Charge the flask with 5H-Octafluoropentanoic Acid (1.0 eq). If the acid is solid, it can be dissolved in a minimal amount of a dry, inert solvent.

-

Reagent Addition: Add phosphorus tribromide (approx. 0.4 eq) to the dropping funnel. Begin stirring the carboxylic acid and slowly add the PBr₃ dropwise to the flask. The reaction may be exothermic; maintain control by adjusting the addition rate and using an ice bath if necessary.

-

Reaction: After the addition is complete, gently heat the reaction mixture to a moderate temperature (typically 50-70 °C) using a heating mantle. The optimal temperature and reaction time will depend on the scale but can be monitored by Infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by taking aliquots for ¹⁹F NMR analysis. Continue heating under reflux until the reaction is deemed complete (typically 2-4 hours).

-

Purification: Once the reaction is complete, cool the flask to room temperature. The product, this compound, can be purified directly from the reaction mixture by fractional distillation under reduced pressure. The phosphorous acid byproduct is a non-volatile solid.

-

Isolation and Storage: Collect the distilled product in a dry receiver flask. This compound should be stored under an inert atmosphere in a tightly sealed container, protected from moisture.

Part 3: Alternative Synthetic Strategy: Halogen Exchange

An alternative, elegant route involves the conversion of a more stable perfluoroacyl fluoride precursor into the desired acyl bromide.[8] This method is particularly useful if the acyl fluoride is more readily available or if milder reaction conditions are required.

The synthesis relies on a halogen exchange (Halex) reaction, driven by the high affinity of lithium for fluorine.[8]

Reaction Scheme: Halogen Exchange

Caption: Halogen exchange route from acyl fluoride to acyl bromide.

Methodology Summary: The reaction involves treating 5H-Octafluoropentanoyl fluoride with anhydrous lithium bromide in an inert solvent, such as acetonitrile. Heating the mixture drives the equilibrium towards the formation of the thermodynamically stable lithium fluoride salt, yielding the desired this compound.[8] The product can then be isolated by filtration and distillation.

Data Summary

The following table summarizes key quantitative data for the target compound and its precursor.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | 376-69-2 | C₅HBrF₈O | 308.95 | Corrosive, moisture-sensitive, lachrymator |

| 5H-Octafluoropentanoic Acid | 376-70-5 | C₅H₂F₈O₂ | 246.05 | Corrosive solid/liquid |

| Phosphorus Tribromide | 7789-60-8 | PBr₃ | 270.69 | Corrosive, toxic liquid, reacts violently with water[6] |

References

-

Cowper, R. M.; Davidson, L. H. Phenacyl bromide. Org. Synth.1941 , 1, 111. URL: [Link]

-

Allen, C. F. H.; Sallans, H. R. 2-Methylenedodecanoic acid. Org. Synth.1934 , 14, 68. URL: [Link]

-

Judefind, W. L.; Reid, E. E. The Identification of Acids. J. Am. Chem. Soc.1920 , 42 (5), 1043–1055. URL: [Link]

-

Various Authors. Synthesis of alpha-bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. YouTube, 2025. URL: [Link] (Note: A representative URL is used as the original may be transient).

-

Fukaya, H.; Matsumoto, T.; Hayashi, E.; Hayakawa, Y.; Abe, T. Facile conversion of perfluoroacyl fluorides into other acyl halides. J. Chem. Soc., Perkin Trans. 1, 1996 , 915-920. URL: [Link]

-

Liu, Y.; et al. Palladium-Catalyzed Acetylation of Arylbromides. Org. Synth.2021 , 98, 68-83. URL: [Link]

-

Organic Chemistry Portal. Acyl fluoride synthesis by fluorination. organic-chemistry.org. URL: [Link]

-

Wikipedia. Phosphorus tribromide. en.wikipedia.org. URL: [Link]

-

Scattolin, T.; Deckers, K.; Schoenebeck, F. Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Org. Lett.2017 , 19 (21), 5740–5743. URL: [Link]

-

Chemguide. Converting carboxylic acids into acyl (acid) chlorides. chemguide.co.uk. URL: [Link]

-

Adams, R.; Ulich, L. H. THE USE OF OXALYL CHLORIDE AND BROMIDE FOR PRODUCING ACID CHLORIDES, ACID BROMIDES OR ACID ANHYDRIDES. III. J. Am. Chem. Soc.1920 , 42 (3), 599–611. URL: [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. chem.libretexts.org. URL: [Link]

-

Leah4sci. Reactions of Carboxylic Acids - Phosphorus tribromide (PBr3) 002. YouTube, 2014. URL: [Link] (Note: A representative URL is used).

-

Scattolin, T.; Deckers, K.; Schoenebeck, F. Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. ResearchGate, 2017. URL: [Link]

-

Various Authors. 3 - Organic Syntheses Procedure. orgsyn.org. URL: [Link]

-

Chemistry Stack Exchange. Phosphoryl bromide reaction with benzoic acid. chemistry.stackexchange.com, 2019. URL: [Link]

-

Lisboa, A. V. R. D.; et al. Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. Org. Lett.2021 , 23 (15), 5786–5791. URL: [Link]

-

Cole, K. P.; et al. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chem. Sci., 2022 , 13, 119-125. URL: [Link]

-

Kuchar, M.; et al. Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane. ResearchGate, 1972. URL: [Link]

-

Ashenhurst, J. PBr3 and SOCl2. Master Organic Chemistry, 2015. URL: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile conversion of perfluoroacyl fluorides into other acyl halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5H-Octafluoropentanoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5H-Octafluoropentanoyl bromide is a fluorinated organic compound of significant interest in the synthesis of novel pharmaceutical agents and advanced materials. Its unique chemical structure, characterized by a high degree of fluorination, imparts specific reactivity that is both valuable for chemical transformations and a source of potential hazards. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound, designed to empower researchers to work with this reagent safely and effectively.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the intrinsic hazards of this compound is the foundation of safe handling. This compound is classified as a corrosive and irritant substance.

Acute Health Effects

Direct contact with this compound can cause significant harm to personnel. The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Inhalation: Vapors and mists of this compound are irritants to the respiratory system.[1][2] Inhalation may lead to symptoms such as coughing, shortness of breath, and inflammation of the respiratory tract.[3] In cases of high-level exposure, it may cause more severe lung damage.[3]

-

Skin Contact: The compound is corrosive and causes skin irritation.[1][2] Prolonged contact can lead to chemical burns.[4] Fluorinated compounds can also strip natural oils from the skin, leading to dryness and increased sensitivity.[3]

-

Eye Contact: Direct contact with the eyes will cause serious irritation and potentially severe eye damage.[1][2][4] Immediate and thorough rinsing is crucial to prevent lasting injury.

-

Ingestion: While less common in a laboratory setting, ingestion may be harmful.[2]

Chronic Health Effects

There is limited data available on the long-term health effects of exposure to this compound. However, long-term exposure to respiratory irritants can lead to chronic respiratory conditions.[3]

Fire and Explosion Hazards

This compound is a combustible liquid, though not highly flammable.[5] However, containers may explode when heated.[5][6] In the event of a fire, hazardous decomposition products can be released, including:

Section 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing the risks associated with this compound.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

-

Fume Hood: All work with this compound must be conducted in a well-ventilated laboratory fume hood to minimize the inhalation of vapors.[2]

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Component | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data. | To prevent skin contact and chemical burns. |

| Eye Protection | Safety goggles with side shields or a face shield.[2] | To protect eyes from splashes and vapors. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | To protect skin from accidental contact. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) should be used if engineering controls are insufficient or during emergency situations.[1][2] | To prevent inhalation of harmful vapors. |

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

-

Incompatible Materials: Store this compound away from the following incompatible materials:

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere.[5]

Section 3: Experimental Workflow and Protocols

The following is a generalized protocol for the safe use of this compound in a laboratory setting. This should be adapted to the specific requirements of your experiment.

Preparation and Setup

-

Risk Assessment: Conduct a thorough risk assessment for the specific experiment.

-

Fume Hood Preparation: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.

-

PPE Donning: Put on all required PPE before handling the reagent.

-

Reagent Handling:

-

Allow the container to reach room temperature before opening.

-

Carefully open the container in the fume hood.

-

Use a clean, dry syringe or cannula to transfer the required amount of the liquid.

-

Reaction Quenching and Work-up

-

Quenching: Quench the reaction mixture carefully, considering the reactivity of any unreacted this compound.

-

Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.

Caption: A generalized workflow for the safe handling of this compound.

Section 4: Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Spills

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[6] Do not use combustible materials.

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

Fire

-

Evacuate: Immediately evacuate the area and activate the nearest fire alarm.[7]

-

Extinguish (if safe): For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2] Do not use a water jet.[8]

-

Cool Containers: Use a water spray to keep fire-exposed containers cool to prevent them from exploding.[6]

First Aid

-

Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Caption: Emergency response procedures for incidents involving this compound.

Section 5: Physical and Chemical Properties

| Property | Value |

| CAS Number | 376-69-2[9][10] |

| Molecular Formula | C5HBrF8O[10] |

| Molecular Weight | 308.95 g/mol [9][10] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 101-103 °C[10] |

| Density | 1.867 g/cm³ (Predicted)[10] |

Conclusion

This compound is a valuable reagent in modern chemical synthesis. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and safely harness its reactivity to advance their scientific endeavors.

References

- This compound - CymitQuimica. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 376-69-2 | this compound - Fluoropharm. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).

- Safety Data Sheet - CDN Isotopes. (n.d.).

- This compound CAS#: 376-69-2 - ChemicalBook. (n.d.).

- SAFETY DATA SHEET. (2024, September 6).

- Hazardous Substance Fact Sheet - NJ.gov. (n.d.).

- 5.3.4 Fire or Explosion Emergency Procedures | Environment, Health and Safety. (n.d.).

- JULY 2018 CHAPTER 8 – Emergency Procedures - FDA. (2018, July 20).

- Pentafluorobenzyl bromide SDS, 1765-40-8 Safety Data Sheets - ECHEMI. (n.d.).

- Safety Data Sheet: Bromine - Carl ROTH. (n.d.).

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).

- This compound suppliers & manufacturers in China. (n.d.).

- Safety Data Sheet: Bromine - Carl ROTH. (n.d.).

- 1-Bromoheptadecafluorooctane - Santa Cruz Biotechnology. (n.d.).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. 5.3.4 Fire or Explosion Emergency Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 8. carlroth.com [carlroth.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound CAS#: 376-69-2 [amp.chemicalbook.com]

Navigating the Solubility Landscape of 5H-Octafluoropentanoyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Unique Nature of 5H-Octafluoropentanoyl Bromide

This compound (C₅HBrF₈O) is a highly specialized reagent, characterized by its fluorinated carbon chain and reactive acyl bromide functional group. This unique combination imparts properties that are highly sought after in organic synthesis, particularly in the introduction of fluorinated moieties into molecular scaffolds—a common strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. However, the very features that make this compound valuable also present challenges, most notably in its handling and solubility. This guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering both theoretical predictions and practical, field-proven methodologies for its determination and safe handling.

Part 1: Theoretical Framework for Solubility Prediction

In the absence of extensive empirical solubility data, a robust theoretical framework is essential for predicting the behavior of this compound in various organic solvents. The principle of "like dissolves like" serves as a foundational concept, where the polarity of the solute and solvent are the primary determinants of miscibility.

Molecular Characteristics of this compound

To predict its solubility, we must first dissect the molecular structure of this compound.

-

Acyl Bromide Group (-COBr): This functional group is highly polar and reactive. The carbon-oxygen double bond and the electronegative bromine atom create a significant dipole moment.

-

Octafluoropentanoyl Chain (-C₄F₈H): The extensive fluorination of the pentanoyl chain dramatically influences the molecule's overall properties. Fluorine's high electronegativity creates strong C-F bonds, resulting in a nonpolar and lipophobic (fluorous) character. This is a key feature of many fluorinated compounds.[1]

-

Terminal Hydrogen (5H-): The single hydrogen atom at the end of the fluorinated chain slightly mitigates the overall nonpolar nature of the tail.

The molecule, therefore, possesses a distinct amphipathic character with a highly polar "head" and a nonpolar, fluorous "tail." This duality governs its interaction with organic solvents.

Solvent Selection Rationale: A Polarity-Based Approach

The solubility of this compound will be a balancing act between interacting with the polar acyl bromide group and the nonpolar fluorinated chain.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are expected to readily dissolve the octafluoropentanoyl chain. However, their lack of polarity will likely result in poor solvation of the highly polar acyl bromide head, potentially limiting overall solubility.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile): These solvents offer a good compromise. Their polarity can interact favorably with the acyl bromide group, while their organic nature can accommodate the fluorinated chain. Solvents with moderate polarity are often good candidates for dissolving compounds with mixed polarity characteristics.

-

Polar Protic Solvents (e.g., Alcohols, Water): These solvents are generally poor choices. Acyl halides react vigorously and often violently with protic solvents like water and alcohols to form carboxylic acids or esters, respectively.[2] Therefore, these are not suitable for dissolving the compound but rather for quenching reactions involving it.

Based on this analysis, polar aprotic solvents are predicted to be the most effective for dissolving this compound.

Part 2: Experimental Determination of Solubility: A Self-Validating Protocol

Given the reactive nature of this compound, a carefully designed and executed experimental protocol is paramount for obtaining accurate solubility data while ensuring laboratory safety.

Pre-Experimental Safety and Handling Precautions

Acyl halides are corrosive and moisture-sensitive.[3] Volatile acyl halides can be lachrymatory, causing irritation to the eyes, skin, and mucous membranes upon contact or inhalation.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: All handling of this compound must be conducted in a well-ventilated fume hood.

-

Moisture Control: Use dry glassware and solvents. The presence of water will lead to the decomposition of the acyl bromide. Consider storing the compound in a desiccator.

-

Inert Atmosphere: For quantitative studies, working under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

Qualitative Solubility Assessment: A Rapid Screening Method

This initial screening provides a quick, semi-quantitative measure of solubility.

Methodology:

-

Preparation: In a series of dry, labeled vials, add 1 mL of each selected organic solvent.

-

Addition of Solute: To each vial, add a small, pre-weighed amount of this compound (e.g., 10 mg).

-

Observation: Cap the vials and gently agitate at room temperature. Observe for complete dissolution.

-

Incremental Addition: If the initial amount dissolves, continue adding pre-weighed increments (e.g., 10 mg) until a saturated solution is formed (i.e., solid material remains undissolved).

-

Classification: Classify the solubility based on the amount dissolved:

-

Soluble: > 100 mg/mL

-

Sparingly Soluble: 10-100 mg/mL

-

Insoluble: < 10 mg/mL

-

Quantitative Solubility Determination: Gravimetric Method

This method provides a precise measurement of solubility.

Methodology:

-

Saturated Solution Preparation: Add an excess of this compound to a known volume of the chosen solvent in a sealed, dry vial.

-

Equilibration: Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a dry syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a low temperature to avoid decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Data Presentation

Summarize the quantitative solubility data in a clear, structured table for easy comparison.

| Solvent | Polarity Index (P') | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | Low | To be determined |

| Toluene | 2.4 | Moderate | To be determined |

| Dichloromethane | 3.1 | High | To be determined |

| Tetrahydrofuran | 4.0 | High | To be determined |

| Ethyl Acetate | 4.4 | High | To be determined |

| Acetonitrile | 5.8 | Moderate to High | To be determined |

Note: The Polarity Index is a relative measure of a solvent's polarity.[5]

Part 3: Visualizing the Workflow

A clear visual representation of the experimental workflow is crucial for reproducibility and understanding.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion: A Framework for Informed Application

References

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC. Retrieved from [Link]

-

Properties of Acyl Halides. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (n.d.). Yufeng. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Course Hero. Retrieved from [Link]

-

Procedure for solubility testing of NM suspension. (2016). ResearchGate. Retrieved from [Link]

-

What is the solubility of water in fluorous (fluorinated) solvents? (2017). ResearchGate. Retrieved from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved from [Link]

-

Acyl halide. (2019). Sciencemadness Wiki. Retrieved from [Link]

-

Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. (n.d.). Course Hero. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Course Hero. Retrieved from [Link]

-

Acyl halide. (n.d.). Wikipedia. Retrieved from [Link]

-

Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004). PubMed. Retrieved from [Link]

-

Acetyl Chloride Storage. (2023). Reddit. Retrieved from [Link]

-

Polarities of Solvents. (n.d.). Shodex. Retrieved from [Link]

-

Polarity Index. (n.d.). Burdick & Jackson. Retrieved from [Link]

-

Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]

Sources

- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 3. Acyl halide - Sciencemadness Wiki [sciencemadness.org]

- 4. Acyl halide - Wikipedia [en.wikipedia.org]

- 5. Polarity Index [macro.lsu.edu]

A Spectroscopic Roadmap for 5H-Octafluoropentanoyl Bromide: A Predictive Guide for Researchers

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 5H-Octafluoropentanoyl Bromide. In the absence of publicly available experimental data, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, we construct a detailed predictive model of the spectral data for this compound. This guide is designed to aid in the prospective identification and characterization of this compound and similarly structured fluorinated compounds. Each section outlines the theoretical basis for the predictions, standard experimental protocols for data acquisition, and visual representations of the expected molecular behavior.

Disclaimer: The spectroscopic data, including mass-to-charge ratios, fragmentation patterns, infrared absorption frequencies, and nuclear magnetic resonance chemical shifts, presented in this guide are predicted values . These predictions are derived from established spectroscopic principles and data from analogous chemical structures. To date, no experimentally derived spectroscopic data for this compound has been published in publicly accessible literature. This guide should be used for informational and predictive purposes, with the understanding that experimental verification is essential for definitive structural elucidation.

Introduction: The Imperative for Spectroscopic Characterization

This compound (C₅HBrF₈O) is a highly functionalized organofluorine compound. Its structure, featuring a reactive acyl bromide and a polyfluorinated alkyl chain, suggests its potential as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The precise and unambiguous characterization of such molecules is paramount, and this is primarily achieved through a combination of spectroscopic techniques. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide a unique and complementary piece of the structural puzzle.

This guide provides a detailed theoretical framework for the expected spectroscopic signature of this compound. The principles outlined herein are grounded in the extensive literature on the spectroscopy of acyl halides, organobromine compounds, and polyfluorinated alkanes.

Part 1: Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for the analysis of a small molecule like this compound would involve Electron Ionization (EI) Mass Spectrometry.

Experimental Protocol:

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is introduced into the mass spectrometer.

-

The sample is vaporized in a high vacuum environment.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

The high internal energy of the molecular ion leads to fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Predicted Molecular Ion and Fragmentation

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak pattern due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%). This results in two peaks of nearly equal intensity, M⁺ and (M+2)⁺, separated by two m/z units, which is a definitive indicator of the presence of a single bromine atom.[1][2]

The primary fragmentation pathway for acyl halides is the cleavage of the carbon-halogen bond to form a highly stable acylium ion.[3][4] Subsequent fragmentations are anticipated to involve the fluorinated alkyl chain.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion | Formula | Notes |

| 308/310 | Molecular Ion (M⁺•) | [C₅HBrF₈O]⁺ | Characteristic 1:1 ratio for M⁺ and M+2 peaks, confirming one Br atom. |

| 229 | Acylium Ion | [C₅HF₈O]⁺ | Likely the base peak, resulting from the loss of the bromine radical. |

| 201 | Acylium - CO | [C₄HF₈]⁺ | Loss of carbon monoxide from the acylium ion. |

| 151 | [C₃HF₆]⁺ | Further fragmentation of the fluorocarbon chain. | |

| 101 | [C₂HF₄]⁺ | Further fragmentation of the fluorocarbon chain. | |

| 79/81 | Bromine Ion | [Br]⁺ | Presence of bromine atom. |

Part 2: Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.

Experimental Protocol:

-

A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample.

-

At frequencies where the sample absorbs energy, the evanescent wave is attenuated.

-

The attenuated beam is directed to the detector, and a Fourier transform is applied to the signal to generate the infrared spectrum.

Predicted Characteristic Absorptions

The IR spectrum of this compound is expected to be dominated by a very strong carbonyl (C=O) stretch at a high frequency and intense absorptions from the numerous carbon-fluorine bonds.

Caption: Correlation of functional groups in this compound with their predicted IR absorption regions.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity | Comments |

| ~2950 | C-H stretch | Weak to Medium | From the terminal CHF₂ group. |

| ~1810 | C=O stretch (Acyl Bromide) | Very Strong | The high frequency is due to the strong inductive effect of the bromine and the perfluoroalkyl chain.[5][6] |

| 1300 - 1100 | C-F stretches | Very Strong, Broad | A complex series of intense bands characteristic of polyfluorinated alkyl chains.[7][8] |

| < 700 | C-Br stretch | Weak to Medium | Located in the fingerprint region and may be difficult to assign definitively.[9] |

Part 3: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR is also exceptionally informative.

Methodology: Multinuclear NMR Spectroscopy

Experimental Protocol:

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

A small amount of a reference standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR) is added. For ¹⁹F NMR, CFCl₃ is the standard reference.

-

The solution is placed in an NMR tube and inserted into the spectrometer.

-

¹H, ¹⁹F, and ¹³C NMR spectra are acquired. Decoupling techniques are often used to simplify the spectra (e.g., proton decoupling for ¹³C NMR).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be relatively simple, showing a single resonance for the proton in the CHF₂ group.

-

Chemical Shift (δ): This proton is expected to be significantly deshielded by the two geminal fluorine atoms and the adjacent CF₂ group. A chemical shift in the range of 5.5 - 6.5 ppm is predicted.

-

Multiplicity: The proton will be coupled to the two geminal fluorine atoms (a large ²JHF coupling) and the two vicinal fluorine atoms on the adjacent carbon (a smaller ³JHF coupling). This will result in a triplet of triplets .

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is predicted to show four distinct signals, corresponding to the four different fluorine environments. The chemical shifts are referenced to CFCl₃ (δ = 0 ppm).

Caption: Structure of this compound with atom labeling for NMR prediction.

-

-CF₂- (a): Adjacent to the carbonyl group, these fluorines will be the most deshielded. Expected as a triplet due to coupling with the 'b' fluorines.

-

-CF₂- (b): Expected as a triplet of triplets due to coupling with 'a' and 'c' fluorines.

-

-CF₂- (c): Expected as a triplet of triplets due to coupling with 'b' and 'd' fluorines.

-

-CHF₂ (d): The most shielded of the fluorine nuclei. Expected as a doublet of triplets due to coupling with the proton and the 'c' fluorines.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show five signals, all of which will be split by the attached fluorine atoms (C-F coupling).

-

C₁ (C=O): Expected to be significantly downfield, around 160-170 ppm , and will appear as a triplet due to coupling with the two 'a' fluorines.

-

C₂-C₅: These carbons will appear in the range of 100-125 ppm , each showing complex splitting patterns due to one-bond and two-bond C-F couplings.

Table 3: Summary of Predicted NMR Data for this compound

| Nucleus | Atom Label | Predicted δ (ppm) | Predicted Multiplicity |

| ¹H | H on C₅ | 5.5 - 6.5 | Triplet of triplets |

| ¹⁹F | Fₐ on C₂ | -60 to -80 | Triplet |

| ¹⁹F | Fₑ on C₃ | -110 to -130 | Triplet of triplets |

| ¹⁹F | Fₑ on C₄ | -120 to -140 | Triplet of triplets |

| ¹⁹F | Fₑ on C₅ | -135 to -150 | Doublet of triplets |

| ¹³C | C₁ | 160 - 170 | Triplet |

| ¹³C | C₂ | 100 - 125 | Complex multiplet |

| ¹³C | C₃ | 100 - 125 | Complex multiplet |

| ¹³C | C₄ | 100 - 125 | Complex multiplet |

| ¹³C | C₅ | 100 - 125 | Complex multiplet |

Conclusion

This guide provides a theoretically grounded prediction of the mass, infrared, and nuclear magnetic resonance spectra of this compound. The key predicted features include a characteristic M/M+2 pattern in the mass spectrum, a high-frequency carbonyl stretch in the IR spectrum, and distinct, well-resolved signals in the ¹H and ¹⁹F NMR spectra. While these predictions offer a valuable starting point for the analysis and identification of this compound, it must be emphasized that experimental verification is the ultimate standard for structural confirmation. This predictive framework can serve as a valuable tool for researchers working with novel fluorinated molecules, aiding in the design of experiments and the interpretation of future experimental data.

References

-

Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

Abraham, R.J., & Mobli, M. (2008). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 20(4), 15-19. [Link]

-

Li, H., & Tong, J. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science, 12(4), 483-492. [Link]

-

Guan, Y., et al. (2021). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. [Link]

-

Smits, O., et al. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 73(10), 2358-2364. [Link]

-

Mifkovic, A. M., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Journal of Physical Chemistry A, 126(9), 1354-1364. [Link]

-

Ramsey, J.A., & Ladd, J.A. (1968). The infrared spectra and vibrational assignments of the acetyl halides. Journal of the Chemical Society B: Physical Organic, 118-122. [Link]

-

NIST Chemistry WebBook. (n.d.). Acetyl bromide. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. [Link]

-

Chemistry LibreTexts. (2023). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

Sources

- 1. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. reddit.com [reddit.com]

- 7. sst.semiconductor-digest.com [sst.semiconductor-digest.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

A Senior Application Scientist's Guide to 5H-Octafluoropentanoyl Bromide for Advanced Drug Discovery

Introduction: The Strategic Role of Fluorination in Modern Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine and fluorinated moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1][2][3] This guide provides an in-depth technical overview of 5H-Octafluoropentanoyl Bromide, a specialized reagent designed for the precise introduction of the 5H-octafluoropentanoyl group. We will explore its commercial availability, synthesis, reactivity, and the critical rationale for its application in the development of next-generation therapeutics.

Commercial Availability and Physicochemical Properties

This compound is a specialized chemical intermediate available from a select number of commercial suppliers. Researchers can procure this reagent from companies that focus on fluorinated compounds and building blocks for pharmaceutical research.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Additional Information |

| Fluoropharm | 376-69-2 | Not specified | Specialist in fluorinated intermediates. |

| SACTG | King-Pharm | 376-69-2 | 95% | Provides a range of advanced chemicals. |

| ChemicalBook | 376-69-2 | Varies by supplier | Platform listing multiple Chinese suppliers. |

| CymitQuimica | 376-69-2 | 97% | Distributor for Apollo Scientific. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 376-69-2 | Fluoropharm, SACTG |

| Molecular Formula | C₅HBrF₈O | SACTG |

| Molecular Weight | 308.95 g/mol | CymitQuimica |

| Boiling Point | 101-103 °C | ChemicalBook |

| Density | ~1.87 g/cm³ (Predicted) | ChemicalBook |

| Appearance | Not specified (likely a liquid) | Inferred |

| Hazard Classification | Corrosive | ChemicalBook |

Synthesis and Handling

Proposed Synthesis Protocol

The proposed two-step synthesis is as follows:

-

Synthesis of the Precursor: 5H-Octafluoropentanoic Acid: This precursor is commercially available.

-

Conversion to this compound: The conversion of a carboxylic acid to an acyl bromide can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.[4]

Experimental Protocol: Synthesis of this compound from 5H-Octafluoropentanoic Acid

-

Materials:

-

5H-Octafluoropentanoic Acid

-

Phosphorus Tribromide (PBr₃)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 5H-octafluoropentanoic acid in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred solution via a dropping funnel. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the reaction is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid).

-

Carefully quench any remaining PBr₃ by the slow addition of the reaction mixture to ice-water.

-

Separate the organic layer, wash with cold brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by fractional distillation.

-

Diagram 1: Proposed Synthesis of this compound

Caption: Plausible synthesis route to the target compound.

Handling and Storage

This compound is classified as a corrosive material and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the acyl bromide.

Reactivity and Applications in Drug Development

Rationale for Use: The "Fluorine Effect"

The introduction of the 5H-octafluoropentanoyl moiety into a drug candidate can offer several advantages rooted in the unique properties of fluorine:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[3][5] By replacing a metabolically labile group with the 5H-octafluoropentanoyl group, a key metabolic pathway can be blocked, potentially leading to a longer drug half-life and improved bioavailability.[6][7]

-

Modulation of Lipophilicity (LogP): Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a single fluorine substitution can slightly increase lipophilicity, the introduction of multiple fluorine atoms, as in the octafluoropentanoyl group, can have more complex effects, often leading to a decrease in LogP compared to a non-fluorinated analogue of similar size.[8][9][10][11][12] This can be advantageous in optimizing a compound's solubility and overall ADME properties.

-

Altered pKa: The strong electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of nearby functional groups, such as amines.[9] This can be a valuable tool for medicinal chemists to fine-tune the ionization state of a drug at physiological pH, which in turn affects its target binding, cell permeability, and solubility.

-

Conformational Control and Binding Affinity: The introduction of a fluorinated chain can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances its binding affinity for a biological target.[2]

Typical Reactions

As an acyl bromide, this compound is a highly reactive electrophile that readily participates in nucleophilic acyl substitution reactions. This makes it an efficient reagent for acylating a wide range of nucleophiles commonly found in drug scaffolds.

Diagram 2: General Reactivity of this compound

Caption: Acylation of common nucleophiles.

Reaction with Amines to Form Amides: this compound reacts readily with primary and secondary amines to form stable amide bonds. This is a common transformation in drug synthesis to introduce a lipophilic, metabolically stable side chain.

-

Protocol:

-

Dissolve the amine in an aprotic solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to act as an acid scavenger.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work-up typically involves washing with aqueous acid, base, and brine, followed by drying and purification by chromatography.

-

Reaction with Alcohols to Form Esters: The reaction with alcohols proceeds similarly to form esters. This can be useful for modifying the properties of a drug molecule containing a hydroxyl group.

-

Protocol:

-

Dissolve the alcohol in an aprotic solvent.

-

Add a non-nucleophilic base (e.g., pyridine, triethylamine).

-

Cool the mixture and slowly add this compound.

-

Stir at room temperature until the reaction is complete.

-

Purify using standard aqueous work-up and chromatography.